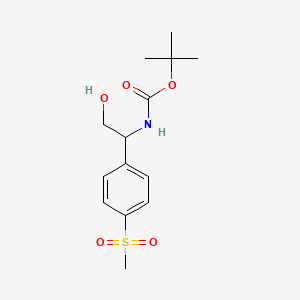
Tert-butyl (2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a hydroxyethyl group, and a methanesulfonylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-1-(4-methanesulfonylphenyl)ethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a methyl derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as a protecting group in peptide synthesis to protect amine functionalities.
- Employed in the synthesis of complex organic molecules due to its stability and ease of removal.
Biology:
- Studied for its potential use in drug delivery systems due to its ability to form stable conjugates with biologically active molecules.
Medicine:
- Investigated for its potential use in developing prodrugs that can be activated in specific biological environments.
Industry:
- Used in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate involves its ability to form stable covalent bonds with amine groups. This property makes it an effective protecting group in organic synthesis. The compound can be selectively removed under mild acidic or basic conditions, allowing for the controlled release of the protected amine.
Comparison with Similar Compounds
- tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
Comparison:
- tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate is unique due to the presence of the methanesulfonylphenyl group, which imparts distinct chemical properties.
- tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate has additional hydroxymethyl groups, making it more hydrophilic.
- tert-butyl N-(4-hydroxycyclohexyl)carbamate contains a cyclohexyl group, which affects its steric properties and reactivity.
This detailed article provides a comprehensive overview of tert-butyl N-[2-hydroxy-1-(4-methanesulfonylphenyl)ethyl]carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H21NO5S |
|---|---|
Molecular Weight |
315.39 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-1-(4-methylsulfonylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO5S/c1-14(2,3)20-13(17)15-12(9-16)10-5-7-11(8-6-10)21(4,18)19/h5-8,12,16H,9H2,1-4H3,(H,15,17) |
InChI Key |
CECZTCFUFHKCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanolhydrochloride](/img/structure/B13587646.png)
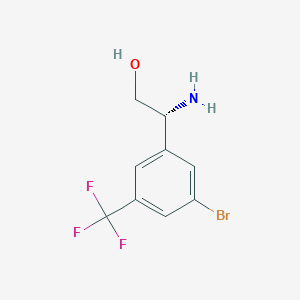
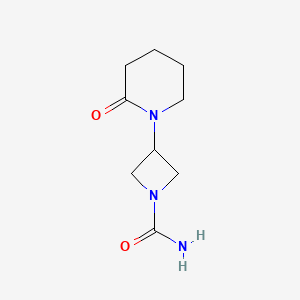
![7,7-Difluoro-3-oxabicyclo[4.1.0]heptan-5-aminehydrochloride](/img/structure/B13587661.png)
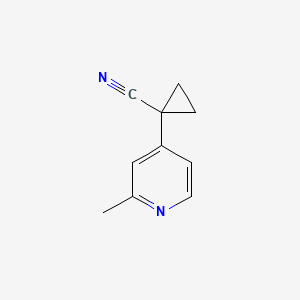
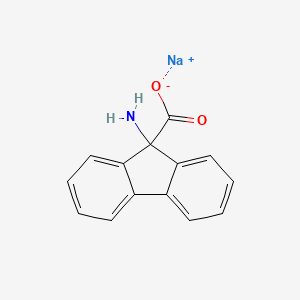
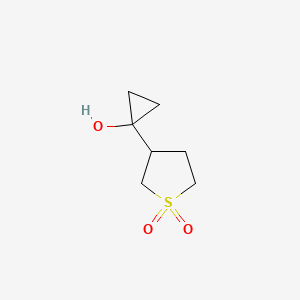

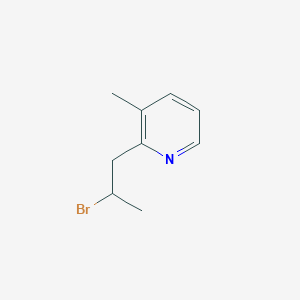
![2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide](/img/structure/B13587708.png)
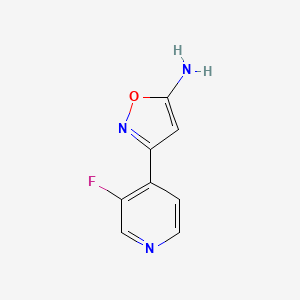

![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)

